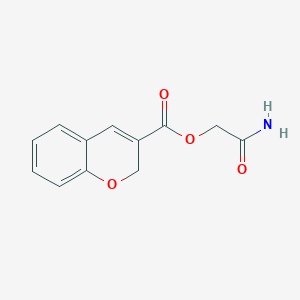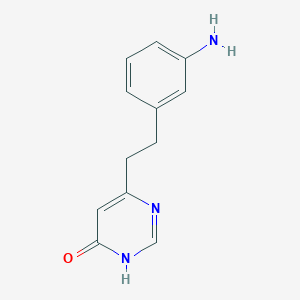![molecular formula C12H9N5O2S B12933278 9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine CAS No. 51302-03-5](/img/structure/B12933278.png)
9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-6-((4-nitrophenyl)thio)-9H-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a 4-nitrophenylthio group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The 6-position of the purine ring is functionalized with a 4-nitrophenylthio group through a nucleophilic substitution reaction. This involves the reaction of a 6-chloropurine derivative with 4-nitrothiophenol in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the purine ring at the 9th position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine can undergo reduction reactions to form corresponding amino derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding purine derivative and 4-nitrothiophenol.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.
Major Products:
Reduction: 9-Methyl-6-((4-aminophenyl)thio)-9H-purine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Hydrolysis: Purine derivatives and 4-nitrothiophenol.
Applications De Recherche Scientifique
9-Methyl-6-((4-nitrophenyl)thio)-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may find applications in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The purine ring system can also interact with enzymes involved in purine metabolism, potentially inhibiting their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 6-Mercaptopurine
- 6-Thioguanine
- 9-Methyl-6-(phenylthio)-9H-purine
Comparison:
6-Mercaptopurine and 6-Thioguanine: These compounds are also purine derivatives with thiol groups at the 6-position. they lack the nitro group and methyl substitution present in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine, which may result in different biological activities and chemical reactivity.
9-Methyl-6-(phenylthio)-9H-purine: This compound is similar in structure but lacks the nitro group on the phenyl ring. The presence of the nitro group in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine may confer additional reactivity and potential biological activity.
Propriétés
Numéro CAS |
51302-03-5 |
|---|---|
Formule moléculaire |
C12H9N5O2S |
Poids moléculaire |
287.30 g/mol |
Nom IUPAC |
9-methyl-6-(4-nitrophenyl)sulfanylpurine |
InChI |
InChI=1S/C12H9N5O2S/c1-16-7-15-10-11(16)13-6-14-12(10)20-9-4-2-8(3-5-9)17(18)19/h2-7H,1H3 |
Clé InChI |
TWZSLQDIJLTSKJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


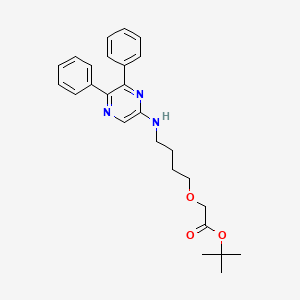
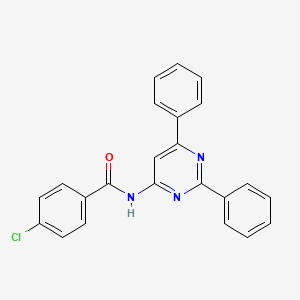
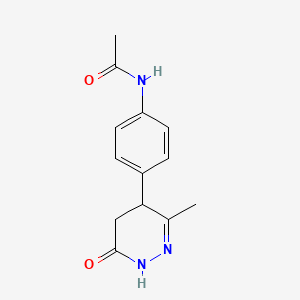
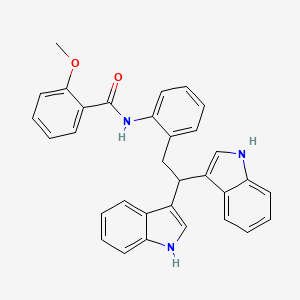
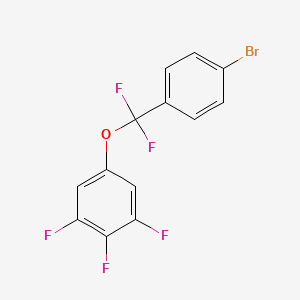
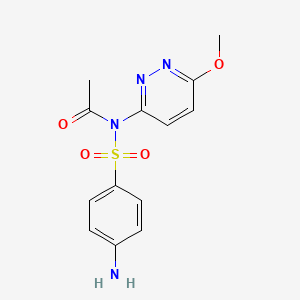
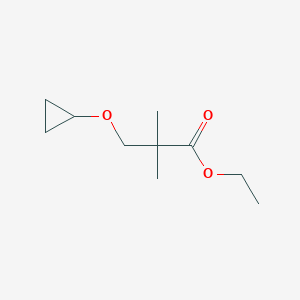
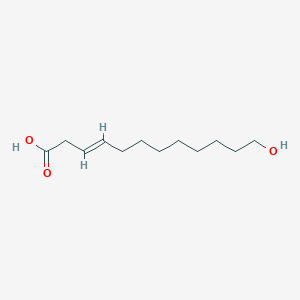
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)
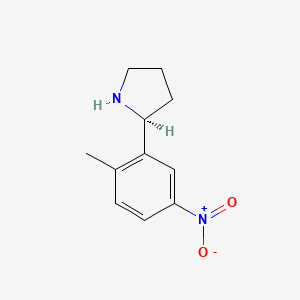
![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)
